9-Methylpyrimido[4,5-b]quinolin-2-amine
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Overview
Description
9-Methylpyrimido[4,5-b]quinolin-2-amine is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylpyrimido[4,5-b]quinolin-2-amine typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like trityl chloride can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methylpyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
9-Methylpyrimido[4,5-b]quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 9-Methylpyrimido[4,5-b]quinolin-2-amine involves its interaction with specific molecular targets such as tyrosine kinases and DNA repair enzymes. By inhibiting these targets, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable biological significance.
[1,2,3]Triazino[4,5-b]quinoline: Known for its antitumor activity.
Uniqueness
9-Methylpyrimido[4,5-b]quinolin-2-amine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
9-methylpyrimido[4,5-b]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-7-3-2-4-8-5-9-6-14-12(13)16-11(9)15-10(7)8/h2-6H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOWNSVYCHDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=NC(=NC3=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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